METHYL 3-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
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Overview
Description
METHYL 3-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is a complex organic compound that features a quinoline and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-2-thiophenecarboxylic acid with 2-amino-4-quinolinecarboxylic acid, followed by esterification with methanol under acidic conditions . The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: Halogenation and nitration reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and halogenated or nitrated aromatic compounds.
Scientific Research Applications
METHYL 3-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of METHYL 3-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiophene ring can interact with enzymes, inhibiting their activity and leading to various biological effects. The compound’s ability to modulate multiple pathways makes it a versatile candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
METHYL 3-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE: shares similarities with other quinoline and thiophene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined quinoline and thiophene moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H13ClN2O3S2 |
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Molecular Weight |
428.9g/mol |
IUPAC Name |
methyl 3-[[2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C20H13ClN2O3S2/c1-26-20(25)18-14(8-9-27-18)23-19(24)12-10-15(16-6-7-17(21)28-16)22-13-5-3-2-4-11(12)13/h2-10H,1H3,(H,23,24) |
InChI Key |
LJDFXERVEYITCU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |
Origin of Product |
United States |
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